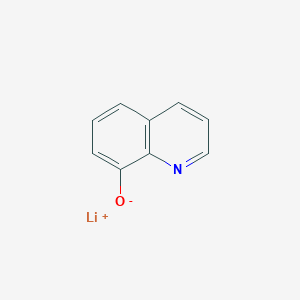

8-ヒドロキシキノリンラト-リチウム

概要

説明

Quinolin-8-olato)lithium, commonly referred to as LiQ8, is a lithium-containing organic compound that has become increasingly important in the field of scientific research. LiQ8 has been used in various applications, including synthesis, catalysis, and drug discovery. The compound has also been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.

科学的研究の応用

有機光起電素子(OPVs)

8-ヒドロキシキノリンラト-リチウム: は、タンデムOPVデバイスの相互接続層システム内のナノインター層として使用されます 。この役割は、特に空気にさらされた場合、OPVの性能と安定性を向上させる上で重要です。この化合物の厚みを最適化することで、研究者は、タンデムOPVデバイスの電力変換効率を向上させるための、効率的な相互接続層を実現できます。

有機発光ダイオード(OLED)

OLED技術では、8-ヒドロキシキノリンラト-リチウムは電子注入層(EIL)材料として役立ちます 。この化合物の非常に薄い層は、アルミニウムと組み合わせると、電極から電子輸送層への効率的な電子注入を促進します。この用途は、OLEDの動作安定性と性能を向上させる上で重要です。

仕事関数の低減

この化合物は、さまざまな透明導電性材料の仕事関数を低減する能力について調査されています 。この低減は、反転型有機電子デバイスにおける電子注入または抽出を強化し、その効率と性能を向上させる上で不可欠です。

電子輸送層(ETL)の強化

8-ヒドロキシキノリンラト-リチウム: は、一般的な電子輸送層材料に対する効果的なカソードシステムであることが知られています 。超薄インター層の作成におけるその適用は、発光ダイオードの動作安定性を大幅に強化できます。

産業用アプリケーション

この化合物は、医薬品の製造やさまざまな産業プロセスへの添加剤として使用されます 。その電子特性により、電子フローと材料安定性を正確に制御する必要がある用途に適しています。

作用機序

- Specifically, Liq facilitates efficient electron injection from the electrode into the ETL, promoting charge transport within the device .

- The downstream effects involve enhanced device stability and performance, especially in tandem OPV devices .

- However, Liq’s thin layer (usually 1-2 nm) ensures efficient electron injection without compromising other device properties .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME Properties)

Result of Action

Safety and Hazards

生化学分析

Biochemical Properties

8-Hydroxyquinolinolato-lithium plays a significant role in biochemical reactions, particularly in organic electronic devices . It is commonly used as an electron injection layer (EIL) material, especially in organic light-emitting diodes (OLEDs) . The compound interacts with various biomolecules, including enzymes and proteins, to facilitate electron injection from the electrode to the electron transport layer .

Cellular Effects

The effects of 8-Hydroxyquinolinolato-lithium on cells and cellular processes are primarily observed in the context of organic electronic devices . It influences cell function by facilitating efficient electron injection, which is crucial for the operation of these devices .

Molecular Mechanism

The molecular mechanism of 8-Hydroxyquinolinolato-lithium involves the release of Li cation and its reduction to metal Li by the kinetic energy of the metal during evaporation . This process dopes the electron transport layer, facilitating charge extraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Hydroxyquinolinolato-lithium change over time. The compound has been observed to provide stability, particularly to devices exposed to air . Its stability and the changes in its effects over time have been studied by exposing single-stack organic photovoltaic (OPV) devices to different degradation conditions .

Metabolic Pathways

It is known that the compound plays a significant role in the electron transport layer of organic electronic devices .

Transport and Distribution

8-Hydroxyquinolinolato-lithium is distributed within cells and tissues as part of the interconnection layer system in tandem organic photovoltaic devices . It interacts with other components such as aluminum and MoO3 to produce these devices .

Subcellular Localization

In the context of organic electronic devices, it is typically found in the electron injection layer .

特性

IUPAC Name |

lithium;quinolin-8-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.Li/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHFBFXXYOQXMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC2=C(C(=C1)[O-])N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6LiNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180035 | |

| Record name | (Quinolin-8-olato)lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25387-93-3, 850918-68-2 | |

| Record name | (Quinolin-8-olato)lithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025387933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Quinolin-8-olato)lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (quinolin-8-olato)lithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Hydroxyquinolinolato-lithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary function of 8-hydroxyquinolinolato-lithium in OLED devices?

A1: 8-Hydroxyquinolinolato-lithium primarily serves as an electron injection/transport material and an interface modifier in OLED devices []. Its ability to reduce the work function of electrodes like aluminum enhances electron injection from the cathode into the emissive layer of the device, improving its overall efficiency.

Q2: How does the performance of 8-hydroxyquinolinolato-lithium compare to other commonly used electron injection materials like LiF?

A2: Research suggests that 8-hydroxyquinolinolato-lithium demonstrates comparable effectiveness to LiF in enhancing the efficiency of OLED devices []. When used as a thin interface layer between the emissive layer (e.g., Alq3) and the aluminum cathode, it significantly improves device characteristics, similar to the improvements observed with LiF.

Q3: What are the potential advantages of using 8-hydroxyquinolinolato-lithium in inverted OLED structures?

A4: While the provided research doesn't directly compare its performance in inverted vs conventional OLED structures, its ability to reduce work function [] suggests it could be beneficial in inverted architectures. By lowering the work function of the bottom electrode, it could facilitate efficient electron injection in inverted OLEDs where the cathode is deposited first.

Q4: Are there any studies investigating the impact of surface contaminants on the performance of 8-hydroxyquinolinolato-lithium in OLEDs?

A5: Yes, at least one study has explored the "Effects of Surface Contaminants on Interface Dipole Formation of 8-hydroxyquinolinolato-lithium Layer" []. Although the abstract doesn't detail specific findings, it highlights the importance of understanding how surface conditions can influence the electronic properties and performance of this compound in OLED devices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)